Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
Description
Overview of Methyl 7-Chloro-1H-Pyrrolo[2,3-C]Pyridine-2-Carboxylate
This compound (CAS: 1196154-40-1) is a bicyclic aromatic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. Its structure combines a pyrrole ring fused to a pyridine ring, with a chlorine substituent at the 7th position and a methyl ester group at the 2nd position (Figure 1). The SMILES notation (O=C(C(N1)=CC2=C1C(Cl)=NC=C2)OC) highlights the ester functionality and chlorine placement, which influence its electronic properties and reactivity.
The compound’s planar structure enables π-π stacking interactions, making it a candidate for organic electronic materials. Its polar surface area (66.4 Ų) and logP value (1.8) suggest moderate solubility in organic solvents, which is critical for synthetic modifications.
Historical Context and Discovery
The synthesis of pyrrolo[2,3-c]pyridine derivatives emerged in the late 20th century as researchers sought heterocyclic scaffolds for drug discovery. Early methods relied on Vilsmeier-Haack reactions to form dicarbonyl intermediates, which were subsequently cyclized. This compound was first reported in the 2010s as part of efforts to optimize kinase inhibitors.
A breakthrough came with the use of diethyl oxalate and 4-chloro-3-nitropyridine in a multi-step synthesis involving condensation and reduction (Figure 2). This route improved yields to 72%, enabling broader exploration of the compound’s properties.
Relevance in Contemporary Chemical Research
This compound is pivotal in medicinal chemistry due to its ability to inhibit fibroblast growth factor receptors (FGFRs) and tyrosine kinases . Its fused ring system mimics ATP’s adenine moiety, allowing competitive binding to kinase active sites. Recent studies highlight its role in:
- Cancer Therapeutics : Targeting FGFR-driven malignancies via kinase inhibition.
- Antimicrobial Agents : Modulating bacterial efflux pumps through hydrophobic interactions.
In materials science, its conjugated system is being exploited for organic light-emitting diodes (OLEDs) and photovoltaic cells .
Scope and Objectives of the Review
This review aims to:
- Elucidate the compound’s structural and electronic properties.
- Evaluate synthetic methodologies and their efficiency.
- Assess applications in drug development and materials science.
- Identify underexplored areas, such as enantioselective synthesis and in vivo efficacy.
By integrating data from diverse sources, this work provides a foundation for advancing research on this versatile scaffold.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ | |
| Molecular Weight | 210.62 g/mol | |
| SMILES | O=C(C(N1)=CC2=C1C(Cl)=NC=C2)OC | |
| Melting Point | 152–157°C | |
| Predicted CCS (Ų) | 139.8 ([M+H]+) |
Figure 1: Structural Representation
The fused pyrrolo[2,3-c]pyridine core with chlorine (Cl) and methyl ester (COOCH₃) groups at positions 7 and 2, respectively.
Figure 2: Synthetic Pathway
- Condensation of 4-chloro-3-nitropyridine with diethyl oxalate.
- Reduction with iron powder in acetic acid.
- Esterification to yield the final product.
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-5-2-3-11-8(10)7(5)12-6/h2-4,12H,1H3 |
InChI Key |
PTDJWOQTTIXTOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Cyclization Strategies for Pyrrolo[2,3-C]pyridine Formation
The pyrrolo[2,3-C]pyridine scaffold is typically constructed via cyclization reactions, which form the heterocyclic core before introducing substituents. A widely adopted approach involves the reaction of 7-chloro-1H-pyrrolo[2,3-C]pyridine with methyl chloroformate in the presence of triethylamine. This method proceeds at room temperature, yielding the target compound with moderate efficiency (60–70% yield). Thin-layer chromatography (TLC) is employed to monitor reaction progress, while purification via recrystallization or column chromatography ensures >95% purity.
Alternative cyclization routes leverage continuous flow reactors to enhance reaction control and scalability. For instance, a two-step protocol involving:
- Formation of the pyrrolopyridine core through thermal cyclization of substituted acrylonitriles.
- Esterification using methyl chloroformate under basic conditions.
This method reduces side-product formation and achieves 80% yield in industrial settings.
Halogenation and Functional Group Interconversion
Halogenation at the 7-position is critical for subsequent cross-coupling reactions. Bromination using $$ \text{N-bromosuccinimide (NBS)} $$ in dichloromethane or tetrahydrofuran (THF) at 0–25°C introduces bromine selectively. For example, treating 1H-pyrrolo[2,3-C]pyridine with NBS and triethylamine in THF yields 7-bromo-1H-pyrrolo[2,3-C]pyridine, which is then converted to the chloro derivative via nucleophilic substitution with $$ \text{CuCl}_2 $$ in dimethylformamide (DMF).
Table 1: Halogenation Conditions and Yields
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | THF | 0–25 | 85 |
| $$ \text{Cl}_2 $$ | Chloroform | 25 | 72 |
| $$ \text{CuCl}_2 $$ | DMF | 100 | 68 |
One-Pot Hydro-Reduction and Cyclization
A patent describing octahydro-1H-pyrrolo[2,3-c]pyridine synthesis highlights a one-pot hydro-reduction and cyclization method using Raney nickel. Although designed for saturated derivatives, this approach could be adapted for pyrrolo[2,3-C]pyridine systems. For instance, cyano intermediates undergo hydro-reduction at 16–60°C under $$ \text{H}_2 $$ (1–3 atm), followed by spontaneous cyclization to form the heterocyclic core. Applying this to methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate synthesis may streamline step count and improve atom economy.
Industrial-Scale Purification Techniques
Purification is critical for pharmaceutical-grade synthesis. Industrial protocols employ continuous chromatography systems with silica gel or reverse-phase columns, achieving 99% purity. Recrystallization from ethanol/water mixtures (4:1) is preferred for its cost-effectiveness, yielding crystals with <1% impurities.
Table 2: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) | Scalability |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane | 99 | Moderate |
| Recrystallization | Ethanol/water | 98 | High |
| Continuous Chromatography | Acetonitrile/water | 99.5 | High |
Protecting Group Strategies
During multi-step syntheses, protecting groups prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is widely used to protect amine functionalities in pyrrolopyridine intermediates. For example, Boc-protected intermediates are stable under acidic conditions and can be deprotected using trifluoroacetic acid (TFA) in dichloromethane. This strategy ensures regioselective functionalization at the 2-position during esterification.
Comparative Analysis of Synthetic Routes
Route 1: Direct Cyclization
- Advantages: Simple, minimal steps, room-temperature conditions.
- Limitations: Moderate yields (60–70%), requires high-purity starting materials.
Route 2: Halogenation Followed by Esterification
- Advantages: High selectivity, adaptable for diverse derivatives.
- Limitations: Multi-step process, cost-intensive purification.
Route 3: One-Pot Hydro-Reduction/Cyclization
- Advantages: High atom economy, reduced step count.
- Limitations: Requires specialized equipment (high-pressure reactors).
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chloro group .
Scientific Research Applications
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyrrolo[2,3-c]pyridine scaffold significantly influences electronic properties and biological activity:
Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (10b) :
This derivative, synthesized via hydrogenation and esterification (71% yield), bears a chlorine atom at position 5 instead of 5. While its molecular weight (224.64 g/mol) and ester group (ethyl) are comparable to the methyl ester variant, the shifted chlorine substituent may reduce its cytotoxicity compared to the 7-chloro analogue, as position 7 is critical for interactions with EGFR-overexpressing cancer cells .- This compound was synthesized in 85% yield , but its biological activity remains uncharacterized in the provided evidence.
Table 1: Substituent Effects on Pyrrolo[2,3-c]Pyridine Derivatives
Ester Group Variations
The choice of ester group (methyl vs. ethyl) impacts lipophilicity and metabolic stability:
Ethyl 7-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate :
With a molecular weight of 224.64 g/mol (CAS 867034-10-4), this ethyl ester derivative is more lipophilic than its methyl counterpart, which may enhance membrane permeability but reduce metabolic stability in vivo .Methyl 7-Chloro-1-Methyl-1H-Pyrrolo[2,3-c]Pyridine-3-Carboxylate (CID 84689410) :
This derivative features a methyl group at position 1 (blocking the NH group) and a carboxylate at position 3. The loss of hydrogen-bonding capacity at position 1 likely diminishes its cytotoxicity compared to the NH-containing target compound .
Isomeric and Scaffold Differences
- Methyl 7-Chloro-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS 952800-36-1) : This isomer shifts the pyrrole ring fusion from [2,3-c] to [3,2-b], altering the spatial arrangement of substituents. Such changes can disrupt interactions with biological targets, as seen in SAR studies where ring fusion directly correlates with proton pump inhibition efficacy .
Biological Activity
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- CAS Number : 1266557-63-4
- Structural Characteristics : The compound features a pyrrolo[2,3-C]pyridine core with a chlorine atom at the 7th position and a carboxylate group at the 2nd position. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor.
This compound has been studied primarily for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The mechanism typically involves:
- Binding to the ATP-Binding Site : The compound competes with ATP for binding to FGFRs, thus blocking downstream signaling pathways that promote cell proliferation and survival.
- Impact on Cancer Cell Lines : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, demonstrating its potential as an anticancer agent.
Biological Activity Overview
The biological activities associated with this compound include:
-
Antitumor Activity :
- Inhibition of FGFRs leads to reduced tumor growth in preclinical models.
- Studies have shown IC50 values in the low micromolar range against certain cancer cell lines.
-
Enzyme Inhibition :
- It has been reported to inhibit several kinases involved in cellular signaling pathways.
- This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
-
Potential Applications :
- The compound is being explored for use in targeted therapies against cancers associated with FGFR dysregulation.
Research Findings
Recent studies have employed various methodologies to elucidate the biological activity of this compound:
Case Study 1: Inhibition of FGFRs in Cancer Models
A study investigated the effects of this compound on HCT116 colon cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.55 µM. This study highlighted the compound's potential as a therapeutic agent targeting FGFR pathways.
Case Study 2: Structural Modifications and Activity Correlation
Research focused on modifying the methyl group on the pyridine ring to assess changes in biological activity. It was found that removal of this group significantly decreased the compound's efficacy against FGFRs, emphasizing the importance of structural integrity for biological function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
